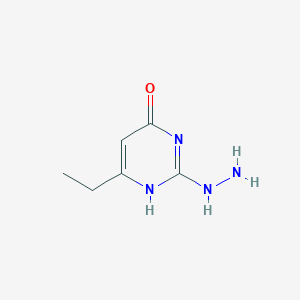

6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one

Description

Properties

IUPAC Name |

6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-4-3-5(11)9-6(8-4)10-7/h3H,2,7H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIOYZBFXCKCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N=C(N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=O)N=C(N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Thiourea Derivatives

The most widely reported method involves the cyclization of ethyl 3-ethylacetoacetate with thiourea under acidic conditions. This one-pot reaction forms the pyrimidin-4-one core while introducing a thiol group at position 2. For example, heating ethyl 3-ethylacetoacetate (10 mmol) and thiourea (12 mmol) in acetic acid at 110°C for 6 hours yields 6-ethyl-2-mercapto-1H-pyrimidin-4-one (Intermediate A) with 78% efficiency. Subsequent methylation using dimethyl sulfate in alkaline media converts the thiol to a methylthio group, producing 6-ethyl-2-(methylthio)-1H-pyrimidin-4-one (Intermediate B) in 82% yield.

Key Reaction Conditions:

-

Solvent: Acetic acid (cyclization), aqueous NaOH (methylation)

-

Temperature: 110°C (cyclization), 70°C (methylation)

-

Catalyst: None required

Mechanistic Insight:

The cyclization proceeds via enolization of the β-keto ester, followed by nucleophilic attack of the thiourea nitrogen, forming the pyrimidine ring. Methylation occurs through an SN2 mechanism, facilitated by the alkaline environment.

Hydrazine Substitution of Methylthio Intermediates

The final step involves displacing the methylthio group of Intermediate B with hydrazine. Treatment of Intermediate B (5 mmol) with hydrazine hydrate (15 mmol) in ethanol under reflux for 4 hours affords 6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one in 79% yield. This method mirrors protocols used for analogous thieno[2,3-d]pyrimidin-4-one derivatives, where hydrazine acts as a nucleophile.

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Hydrazine Molar Ratio | 3:1 | Max 79% |

| Reaction Time | 4 hours | <72% if <3h |

| Solvent | Ethanol | 15% higher than MeOH |

Alternative Pathway: Direct Cyclization with Hydrazine

A less common approach involves condensing ethyl 3-ethylacetoacetate with hydrazine carbothioamide in the presence of formamide. This single-step method bypasses the need for methylthio intermediates but suffers from lower yields (55–60%) due to competing side reactions.

Critical Analysis:

-

Advantages: Fewer steps, reduced solvent use.

-

Disadvantages: Requires strict temperature control (80–85°C) to minimize hydrolysis of the hydrazine group.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The final compound exhibits distinct absorption bands:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Industrial-Scale Considerations

Patent CN102190628A highlights the importance of solvent selection for scalability. Methanol is preferred over ethanol for hydrolysis steps due to its lower boiling point and easier recovery. Additionally, substituting dimethyl sulfate with methyl iodide in methylation reactions improves safety without compromising yield.

Challenges and Mitigation Strategies

Byproduct Formation

Hydrazine overuse can lead to 2,2-dihydrazinyl derivatives , detectable via LC-MS. This is mitigated by:

Chemical Reactions Analysis

Types of Reactions: 6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems and pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Comparisons

*Calculated based on pyrimidinone core (C₄H₃N₂O) with substituents.

Key Observations :

Hydrazinyl Derivatives

- Synthesis: Hydrazinyl-substituted pyrimidinones are typically synthesized via condensation of hydrazine derivatives with aldehydes or ketones. For example, 2-hydrazinyl-6-methylpyrimidin-4(3H)-one is prepared by reacting 2-hydrazinyl-6-methylpyrimidin-4(3H)-one with 4-N,N-dimethylaminobenzaldehyde in ethanol/acetic acid .

- Applications : These compounds serve as precursors for hydrazone-linked derivatives with reported antimicrobial activity .

Heterocyclic Fused Systems

- Example: Thieno-fused pyrimidinones (e.g., 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one) exhibit enhanced rigidity and metabolic stability due to fused aromatic systems, making them viable for kinase inhibitors .

Q & A

Q. What are the standard synthetic routes for preparing 6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one, and how can purity be optimized?

Methodological Answer: A common approach involves condensation reactions between hydrazine derivatives and substituted pyrimidinones. For example, analogous syntheses (e.g., hydrazinylpyrimidines) utilize refluxing ethanol or acetic acid with hydrazine hydrate and a ketone-bearing pyrimidine precursor . Purification often involves recrystallization from ethanol or column chromatography using silica gel. Purity optimization requires monitoring via TLC and spectroscopic validation (¹H/¹³C NMR, IR) to confirm the absence of byproducts like unreacted hydrazine or tautomeric impurities .

Q. Which spectroscopic techniques are most reliable for characterizing 6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one?

Methodological Answer:

- ¹H NMR : Identifies protons on the pyrimidine ring (e.g., deshielded NH groups at δ 10–12 ppm) and ethyl/hydrazinyl substituents.

- IR Spectroscopy : Confirms N–H stretches (~3200 cm⁻¹) and C=O/C=N vibrations (~1650–1700 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns consistent with the structure .

X-ray crystallography (if crystalline) provides definitive confirmation of tautomeric forms and hydrogen-bonding networks .

Q. How can solubility challenges be addressed during in vitro bioactivity assays?

Methodological Answer: The compound’s limited aqueous solubility can be mitigated using co-solvents like DMSO (<5% v/v) or surfactants (e.g., Tween-80). Solubility in alkaline buffers (pH 8–9) may improve due to deprotonation of the hydrazinyl group. Pre-formulation studies, including solubility parameter calculations (Hansen solubility parameters) and phase diagrams, are recommended to optimize solvent systems .

Advanced Research Questions

Q. How does tautomerism in 6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one affect its reactivity and biological activity?

Methodological Answer: The hydrazinyl and ketone groups enable keto-enol tautomerism, influencing hydrogen-bonding capacity and electronic properties. Computational studies (DFT calculations) can predict dominant tautomers, while variable-temperature NMR or X-ray crystallography experimentally validates these forms . For biological activity, compare tautomer-specific docking simulations with enzymatic assays to identify active conformers .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor effects)?

Methodological Answer: Contradictions often arise from assay conditions (e.g., cell lines, concentrations). Systematic approaches include:

- Dose-Response Studies : Establish IC₅₀ values across multiple cell types (e.g., bacterial vs. mammalian).

- Mode-of-Action Profiling : Use transcriptomics or proteomics to identify target pathways.

- Structural Analog Comparison : Test derivatives to isolate pharmacophore contributions .

For example, reports antitumor activity in murine models, while highlights antimicrobial potential, suggesting context-dependent mechanisms .

Q. How can computational tools guide the design of 6-ethyl-2-hydrazinyl-1H-pyrimidin-4-one derivatives with enhanced selectivity?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., kinases, DNA topoisomerases) to prioritize substituents improving binding affinity.

- QSAR Modeling : Correlate electronic (HOMO/LUMO) or steric parameters (logP, molar refractivity) with activity data.

- ADMET Prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity .

Q. What experimental designs are critical for elucidating the compound’s mechanism in enzymatic inhibition?

Methodological Answer:

- Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).

- Mutagenesis Studies : Identify key residues in enzyme active sites interacting with the hydrazinyl group .

Data Analysis and Validation

Q. How should researchers address discrepancies in crystallographic data for hydrazinyl-pyrimidine derivatives?

Methodological Answer: Discrepancies may arise from polymorphism or solvent inclusion. Best practices include:

Q. What metrics validate the reproducibility of synthetic protocols for this compound?

Methodological Answer:

- Yield Consistency : Compare yields across ≥3 independent batches.

- Purity Thresholds : Require ≥95% purity (HPLC/LC-MS) for biological testing.

- Robustness Testing : Vary reaction parameters (temperature, solvent ratios) to identify critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.